N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 830352-30-2
VCID: VC6736115
InChI: InChI=1S/C14H12BrNO4/c1-3-4-16-13(17)10-6-8-5-9(15)7-11(19-2)12(8)20-14(10)18/h3,5-7H,1,4H2,2H3,(H,16,17)
SMILES: COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC=C
Molecular Formula: C14H12BrNO4
Molecular Weight: 338.157

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide

CAS No.: 830352-30-2

Cat. No.: VC6736115

Molecular Formula: C14H12BrNO4

Molecular Weight: 338.157

* For research use only. Not for human or veterinary use.

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide - 830352-30-2

Specification

CAS No. 830352-30-2
Molecular Formula C14H12BrNO4
Molecular Weight 338.157
IUPAC Name 6-bromo-8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide
Standard InChI InChI=1S/C14H12BrNO4/c1-3-4-16-13(17)10-6-8-5-9(15)7-11(19-2)12(8)20-14(10)18/h3,5-7H,1,4H2,2H3,(H,16,17)
Standard InChI Key KCUMEYAIDXMSOG-UHFFFAOYSA-N
SMILES COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC=C

Introduction

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the coumarin derivative class. Coumarins are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is particularly distinguished by the presence of bromine, methoxy, and allyl functional groups, which enhance its chemical reactivity and biological potential.

Synthesis Methods

The synthesis of N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves three main steps:

  • Bromination:

    • The precursor, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position.

  • Amidation:

    • The brominated intermediate reacts with allylamine, facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC), to form the amide bond.

  • Purification:

    • Techniques such as recrystallization or column chromatography are employed to achieve high-purity products.

Chemical Reactivity

N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits notable chemical reactivity due to its functional groups:

  • Substitution Reactions:

    • The bromine atom can be replaced by nucleophiles like amines or thiols.

  • Oxidation/Reduction:

    • The allyl group can undergo transformations such as oxidation to form epoxides or reduction to saturated derivatives.

  • Hydrolysis:

    • The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid and allylamine.

Biological Activities

Coumarin derivatives, including this compound, are widely studied for their pharmacological properties:

  • Antimicrobial Activity:

    • Coumarins are known to inhibit bacterial DNA gyrase, making them potential candidates for antibacterial agents.

  • Anti-inflammatory Properties:

    • Substituted coumarins exhibit inhibition of inflammatory pathways, suggesting therapeutic potential in chronic inflammation.

  • Anticancer Potential:

    • Molecular docking studies show that coumarins can interact with cancer-related enzymes and proteins, indicating possible antiproliferative effects.

  • Enzyme Inhibition:

    • This compound has been explored as a potential inhibitor of enzymes like pancreatic lipase, relevant in obesity treatment.

Applications

FieldApplications
Medicinal ChemistryInvestigated for enzyme inhibition and potential therapeutic uses in obesity and cancer treatment.
PharmacologyExplored for antimicrobial and anti-inflammatory activities.
Molecular DockingUsed in computational studies to predict interactions with biological targets.
Industrial ChemistryIntermediate for synthesizing other bioactive molecules.

Comparison with Similar Compounds

Compound NameKey Differences
6-bromo-8-methoxy-coumarinLacks an allyl group at the amide functionality.
N-(propyl)-6-bromo-coumarinSubstitutes allyl with a propyl group, altering reactivity and properties.
N-(4-bromophenyl)-coumarin derivativeContains a phenyl group instead of methoxy and allyl groups.

The unique combination of bromine, methoxy, and allyl groups in N-allyl-6-bromo-8-methoxy-coumarin enhances its versatility in medicinal chemistry applications compared to its analogs.

Research Directions

Future research could focus on:

  • Optimizing synthetic pathways for higher yields and purity.

  • Investigating detailed mechanisms of biological activity through experimental and computational studies.

  • Developing derivatives with enhanced pharmacokinetic profiles for clinical applications.

  • Exploring its role as a precursor in synthesizing novel heterocyclic compounds.

This detailed analysis highlights the significance of N-allyl-6-bromo-8-methoxy-coumarin in both fundamental research and applied sciences due to its unique chemical structure and diverse biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator